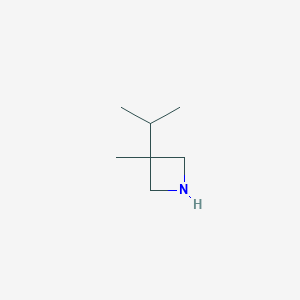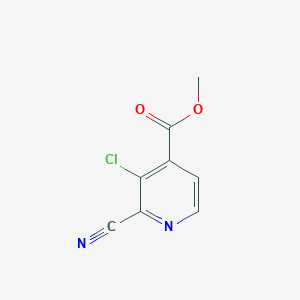
3-氯-2-氰基吡啶-4-羧酸甲酯
描述
“Methyl 3-chloro-2-cyano-pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1168102-35-9 and a linear formula of C8H5CLN2O2 . It has a molecular weight of 196.59 .
Synthesis Analysis
The synthesis of this compound involves a reaction with 2,3-dichloro-isonicotinic acid methyl ester, zinc cyanide, tetrakis (triphenylphosphine)palladium, and DMF. The reaction solution is subjected to microwave irradiation, heating at 190° C. for 20 minutes, then filtered through a pad of Celite®. The resultant residue is subjected to column chromatography to give the title compound as a white solid.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-6(4-10)7(5)9/h2-3H,1H3 . This indicates that the compound has a pyridine ring with a methyl ester, a cyano group, and a chloro group attached to it.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.533 and a density of 1.17 g/mL at 25 °C .科学研究应用
新型化合物的合成
3-氯-2-氰基吡啶-4-羧酸甲酯是一种用于合成各种新型化合物的化合物,在制药和化学工业中具有潜在应用。例如,Kumar 和 Mashelker (2006) 强调了它在制备乙基 5-甲基-6-氰基-7-取代-2-氧代-2H-吡喃[2,3-b]吡啶-3-羧酸酯中的应用,预计该化合物具有降压活性 (Kumar 和 Mashelker,2006 年)。
氨基衍生物的中间体
该化合物还可用作合成各种氨基衍生物的中间体。将乙基 5-甲基-6-氰基-7-氯-2-氧代-2H-吡喃[2,3-b]吡啶-3-羧酸酯与相应的胺缩合转化为氨基衍生物,显示了该化合物在化学合成中的多功能性 (Kumar 和 Mashelker,2006 年)。
合成过程的催化剂
该化合物已被用作其他化合物合成的催化剂。例如,它促进了 N-烷基-4-氯-2-吡啶甲酰胺的合成,原料为甲胺、正丁胺、异丙胺和 4-氯吡啶-2-甲酸甲酯,展示了其在复杂分子形成中的作用 (潘庆才,2011 年)。
萃取研究
该化合物还用于萃取研究,正如 Kumar 和 Babu (2009) 所示,它参与了吡啶-3-羧酸的萃取,吡啶-3-羧酸是一种广泛用于食品、制药和生化工业的物质。这突出了其在分离过程和工业应用中的用途 (Kumar 和 Babu,2009 年)。
吡咯衍生物的形成
Dawadi 和 Lugtenburg (2011) 利用该化合物形成吡咯衍生物,表明其在有机化学和制药领域的重要性。该研究证明了其从市售起始原料提供重要吡咯体系库的潜力 (Dawadi 和 Lugtenburg,2011 年)。
属性
IUPAC Name |
methyl 3-chloro-2-cyanopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-6(4-10)7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZDOMRTMXPJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

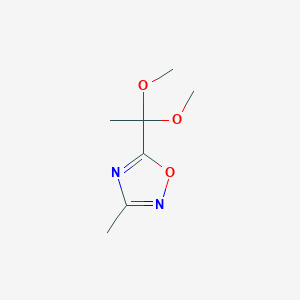

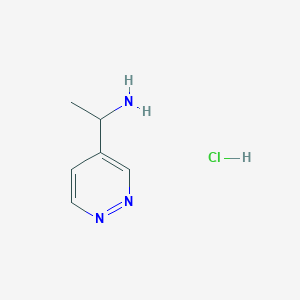
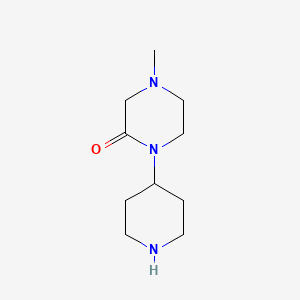
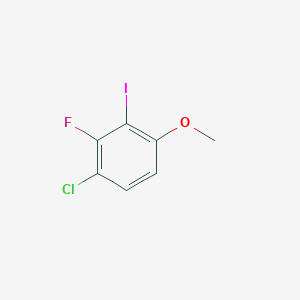
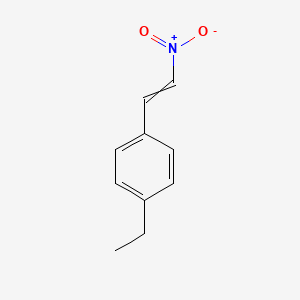
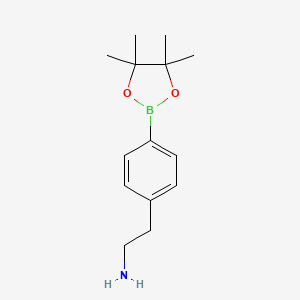

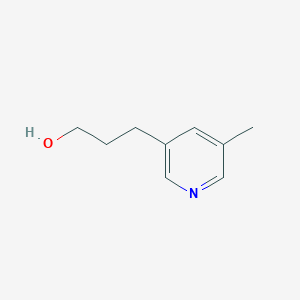
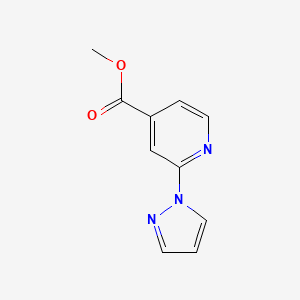
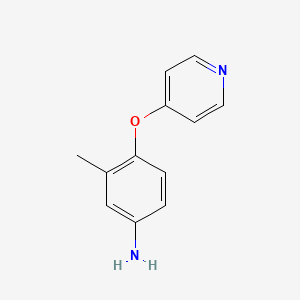
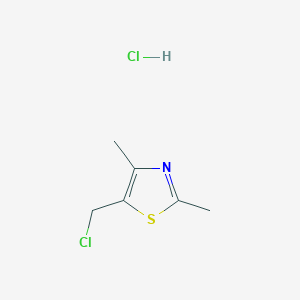
![1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine](/img/structure/B1429180.png)
